Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone
Overview
Description
Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone is a chemical compound with the molecular formula C17H10F3NO and a molecular weight of 301.26 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity .
Mode of Action
Quinoline derivatives have been shown to inhibit bacterial cell division by suppressing ftsz polymerization and ftsz gtpase activity . This inhibition stops cell division and causes cell death through interacting with the C-terminal interdomain cleft of FtsZ .
Biochemical Pathways
Quinoline derivatives have been associated with the inhibition of bacterial cell division via the control of ftsz function .
Result of Action
faecium .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone can be achieved through various synthetic routes. One common method involves the use of transition metal-free protocols, such as the aza-Michael addition and intramolecular annulation of enaminones with anthranils . This method utilizes methanesulfonic acid and sodium iodide as key reagents, resulting in high yields and broad substrate scope.
Another approach involves the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This method provides a straightforward route to obtain the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-3-yl(3-(trifluoromethyl)phenyl)carboxylic acid, while reduction may produce quinolin-3-yl(3-(trifluoromethyl)phenyl)methanol.
Scientific Research Applications
Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor and its potential therapeutic applications.
Industry: Utilized in the development of materials with unique properties, such as liquid crystals and dyes.
Comparison with Similar Compounds
Quinolin-3-yl(3-(trifluoromethyl)phenyl)methanone can be compared with other quinoline derivatives, such as:
Quinolin-3-yl(4-(trifluoromethyl)phenyl)methanone: Similar structure but with the trifluoromethyl group at a different position.
Fluoroquinolines: Known for their broad-spectrum antibacterial activity and used in various medical applications.
Quinolinyl-pyrazoles: Studied for their pharmacological potential and unique bioactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
quinolin-3-yl-[3-(trifluoromethyl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-17(19,20)14-6-3-5-12(9-14)16(22)13-8-11-4-1-2-7-15(11)21-10-13/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYXFNKCNKQUFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236911 | |
Record name | 3-Quinolinyl[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-83-1 | |
Record name | 3-Quinolinyl[3-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinyl[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601236911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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